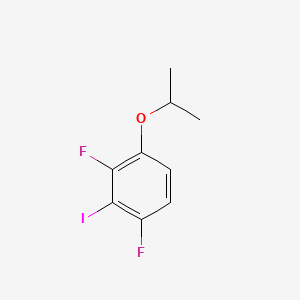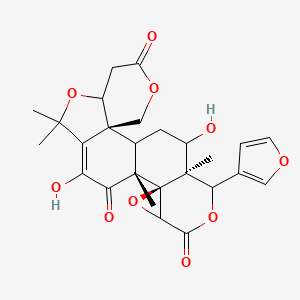
(-)-12alpha-Hydroxyevodol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12alpha-Hydroxyevodol is a natural compound that belongs to the diterpenoid class. It is primarily found in certain Chinese herbal plants, such as Evodia rutaecarpa and Ligustrum lucidum. This compound has a molecular formula of C26H28O10 and a molar mass of 500.5 g/mol . It exhibits a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There is limited information available on the synthetic routes for 12alpha-Hydroxyevodol. Due to its low content in natural plants, the extraction and purification of this compound can be challenging. Researchers typically use various extraction and separation techniques, such as solvent extraction, column chromatography, and liquid chromatography, to purify and obtain 12alpha-Hydroxyevodol .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 12alpha-Hydroxyevodol. The compound is primarily obtained through extraction from natural sources, which may not be feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
12alpha-Hydroxyevodol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 12alpha-Hydroxyevodol may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Applications De Recherche Scientifique
12alpha-Hydroxyevodol has diverse applications in scientific research, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It serves as a tool for studying biological processes and pathways, particularly those related to its anti-inflammatory and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-tumor and antibacterial activities.
Mécanisme D'action
The mechanism of action of 12alpha-Hydroxyevodol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 12alpha-Hydroxyevodol include:
Evodiamine: Another diterpenoid found in Evodia rutaecarpa with anti-inflammatory and anti-tumor properties.
Rutaecarpine: A quinazolinocarboline alkaloid also found in Evodia rutaecarpa, known for its anti-inflammatory and vasodilatory effects.
Uniqueness
What sets 12alpha-Hydroxyevodol apart from these similar compounds is its unique chemical structure, which includes one hydroxyl functional group and two rings. This structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C26H28O10 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
(2R,13R,14R,20S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12?,13?,14?,19?,20?,23-,24-,25-,26-/m0/s1 |
Clé InChI |
GVZAWWJSPGIYFX-RGSHUORVSA-N |
SMILES isomérique |
C[C@@]12C(CC([C@@]3([C@]14C(O4)C(=O)OC3C5=COC=C5)C)O)[C@@]67COC(=O)CC6OC(C7=C(C2=O)O)(C)C |
SMILES canonique |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CC(C5(C36C(O6)C(=O)OC5C7=COC=C7)C)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


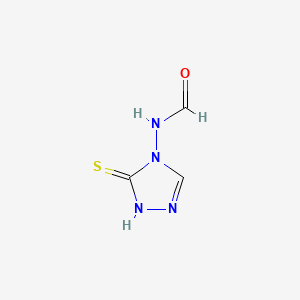
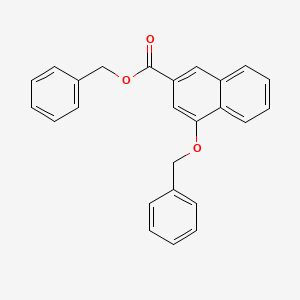
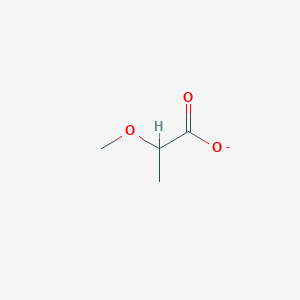
![2-[[1-[2,6-Bis(azanyl)hexanoyl]pyrrolidin-2-yl]carbonylamino]-3-oxidanyl-butanoic acid](/img/structure/B14012831.png)
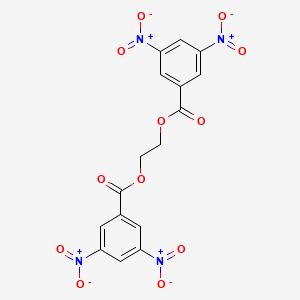
![3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl Fluoride](/img/structure/B14012839.png)
![6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14012842.png)
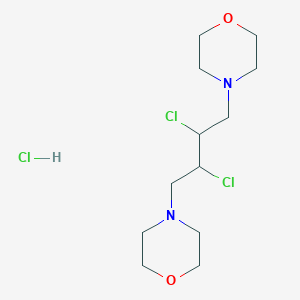
![Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate](/img/structure/B14012864.png)
![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)
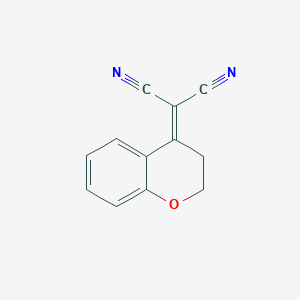

![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
